

Introduction: A Sterically Hindered Building Block of Strategic Im

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Compound of Interest

Compound Name: 2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride

Cat. No.: B1313651

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2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride, identified by CAS Number 24303-61-5, is a highly valuable acyl chloride intermediate in organic synthesis. Its structure is distinguished by a compact and sterically hindered cyclopropane ring, substituted with four methyl groups. This unique three-dimensional structure makes it a valuable building block for the synthesis of a wide range of molecules derived from it, making it a reagent of significant interest in the fields of agrochemicals and pharmaceuticals.[\[2\]](#)[\[7\]](#)[\[8\]](#)

This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications, with a focus on how to guide its use in research and development.

Identifier	Value	Source
CAS Number	24303-61-5	PubChem [3] , EChemI [2]
Molecular Formula	C ₈ H ₁₃ ClO	PubChem [3] , EChemI [2]
IUPAC Name	2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride	PubChem [3]
Synonyms	Tetramethyl chrysanthemum chloride, 2,2,3,3-Tetramethylcyclopropylcarbonyl chloride	EChemI [2] [9]

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  // Atom nodes
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  C2 [label="C"];
  C3 [label="C"];
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  O_carbonyl [label="O", pos="2.0,0.5!"];
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  C_H [label="CH", pos="0.75, 1.3!"];

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  Me2 [label="CH3", pos="-0.5, 0.5!"];
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  Me4 [label="CH3", pos="0.5, 0.5!"];

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  C2 -- C3 [len=1.5, pos="0,1!"];
  C3 -- C1 [len=1.5];
```

```
C3 -- C_H;
C_H -- C_carbonyl;
C_carbonyl -- O_carbonyl [label=""];
C_carbonyl -- Cl;

// Methyl group bonds
C1 -- Me1;
C1 -- Me2;
C2 -- Me3;
C2 -- Me4;

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v2 [pos="2.5, 1.5!"];
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edge [fontname="Helvetica", color="#5F6368"];

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SOCl2 [label="Thionyl Chloride\n(SOCl2)", fillcolor="#F1F3F4", style=filled];
Intermediate [label="Chlorosulfite Intermediate\n[R-CO-O-S(0)Cl]", shape=ellipse, fillcolor="#FBB03B", fontcolor="#202124"];
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Byproducts [label="Gaseous Byproducts\n(SO2 + HCl)", shape=ellipse, fillcolor="#F5F5F5", fontcolor="#202124"];

// Edges
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SOCl2 --> Intermediate;
Intermediate --> Chloride [label="Leaving Group\nDeparture"];
Chloride --> Product [label="Nucleophilic Attack\non Carbonyl"];
Intermediate --> Product [label="Tetrahedral Collapse"];
Product -.-> Byproducts [label="Formation"];
}
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Caption: Mechanism for converting a carboxylic acid to an acyl chloride using SOCl₂.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

- Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be protected from atmosphere and filled with CaCl₂.
- Charging Reagents: Charge the flask with 1.0 equivalent of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
- Reaction: While stirring, add thionyl chloride (SOCl₂, ~1.5 to 2.0 equivalents) dropwise at room temperature. [2]Note: The reaction is exothermic and should be monitored.

- **Heating:** After the initial addition, gently heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours to ensure complete conversion to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation).
- **Purification:** The resulting crude **2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride** can be purified by vacuum distillation or Kugelrohr sublimation to yield a white crystalline solid. [\[10\]](#)

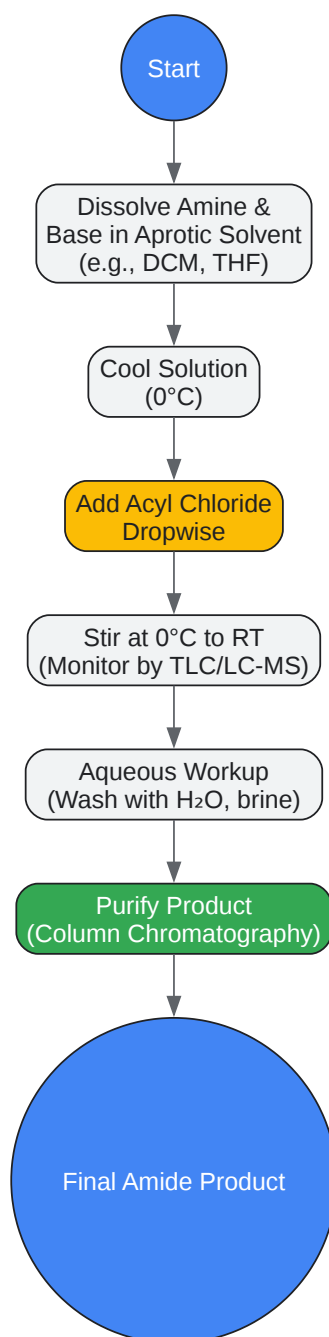
Applications in Drug Development and Advanced Synthesis

Acyl chlorides are powerful electrophiles, primarily used to introduce an acyl group into a molecule. The steric hindrance of the tetramethylcyclopropane moiety is particularly useful for creating robust and specific molecular scaffolds.

Core Reactivity: Amide Bond Formation

A cornerstone reaction for this compound is the formation of amides via reaction with primary or secondary amines. This is a fundamental transformation in the synthesis of complex molecular fragments.

Causality of the Workflow: The reaction's high efficiency stems from the excellent leaving group ability of the chloride ion. The addition of a non-nucleophilic base (e.g., triethylamine or pyridine) is critical to scavenge the HCl byproduct, which would otherwise protonate and deactivate the starting amine, thereby halting the reaction.



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Caption: General workflow for the synthesis of amides from an acyl chloride.

Notable Applications

- **CNS Drug Candidates:** Amide derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid have been investigated for their potential as central nervous system (CNS) drug candidates. For instance, N-methyl-tetramethylcyclopropyl carboxamide has shown significant anticonvulsant activity in animal models of epilepsy. [11] The acyl chloride of the tetramethylcyclopropane moiety is used to couple various amine-containing pharmacophores.
- **Synthetic Cannabinoid Research:** The compound serves as a useful reagent for preparing potential metabolites of synthetic cannabinoids, aiding in their toxicology. [9]
- **Agrochemicals:** As the direct precursor to the active components of pesticides like fenpropathrin, it plays a vital role in agrochemical synthesis.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents significant hazards that require strict safety protocols.

- **Hazards:** It is classified as corrosive and causes severe skin burns and eye damage. [3][9] It is also a respiratory irritant. [3] The GHS classification is (GHS05). [9] * **Handling:** All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including gloves and splash goggles, is mandatory.
- **Storage:** The compound is moisture-sensitive and hygroscopic. [9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed refrigerator to minimize degradation. [9]

Conclusion

2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride is more than just a chemical intermediate; it is an enabling tool for chemists in drug discovery. Its sterically demanding framework provides a unique structural motif, while its acyl chloride functionality offers a reliable handle for constructing complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in creating novel and impactful chemical entities.

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